molecular formula C11H11F4NO2 B3050065 Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate CAS No. 2345-05-3

Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate

Cat. No. B3050065
CAS RN: 2345-05-3
M. Wt: 265.2 g/mol
InChI Key: VKGCSEGSUWTJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate is a chemical compound . It is also known as N-<4-Fluor-3-trifluormethyl-phenyl>-glycin-ethylester .


Synthesis Analysis

The synthesis of trifluoromethylpyridines and their derivatives, which are structurally similar to the compound , has been extensively studied . These compounds are often used in the agrochemical and pharmaceutical industries . The synthesis typically involves the reaction of 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine with ethanol in the presence of hydrochloric acid .


Molecular Structure Analysis

The molecular structure of Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate is characterized by a C10H8F4O2 formula and a molecular weight of 236.1629 .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethyl groups are complex and varied. The mechanism is often based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .


Physical And Chemical Properties Analysis

Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate is a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol .

Scientific Research Applications

Synthesis and Characterization

Research on similar fluorinated compounds focuses on their synthesis and characterization, highlighting their potential in creating new materials and compounds. For instance, the synthesis and crystal structure analysis of related compounds provide insights into their molecular structures and potential chemical properties (Sapnakumari et al., 2014). Such studies are fundamental in understanding the chemical behavior and potential applications of these compounds in various scientific fields.

Molecular Probes and Sensors

Fluorinated compounds are often explored for their applications as molecular probes and sensors due to their unique electronic properties. Research on fluorinated o-aminophenol derivatives, for instance, has shown their utility in measuring intracellular pH, offering a pathway for the development of sensitive and selective biological sensors (Rhee et al., 1995).

Material Science and Organic Synthesis

In material science and organic synthesis, fluorinated compounds are valued for their unique reactivity and stability. Studies on the synthesis of fluorinated dialkyl derivatives reveal their potential in creating new organic materials with desirable properties, such as increased stability and reactivity (Yavari et al., 2005). These properties are essential for developing advanced materials for various applications, including pharmaceuticals, electronics, and coatings.

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic . More than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethyl derivatives will be discovered in the future .

properties

IUPAC Name

ethyl 2-[4-fluoro-3-(trifluoromethyl)anilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO2/c1-2-18-10(17)6-16-7-3-4-9(12)8(5-7)11(13,14)15/h3-5,16H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGCSEGSUWTJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC(=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307191
Record name ETHYL 2-[[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO]ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate

CAS RN

2345-05-3
Record name NSC190343
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHYL 2-[[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO]ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.